Adenosine,6N-pentyl
CAS No.: 26293-51-6
Cat. No.: VC18743489
Molecular Formula: C15H23N5O4
Molecular Weight: 337.37 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 26293-51-6 |
|---|---|
| Molecular Formula | C15H23N5O4 |
| Molecular Weight | 337.37 g/mol |
| IUPAC Name | 2-(hydroxymethyl)-5-[6-(pentylamino)purin-9-yl]oxolane-3,4-diol |
| Standard InChI | InChI=1S/C15H23N5O4/c1-2-3-4-5-16-13-10-14(18-7-17-13)20(8-19-10)15-12(23)11(22)9(6-21)24-15/h7-9,11-12,15,21-23H,2-6H2,1H3,(H,16,17,18) |
| Standard InChI Key | GOVRORCMTKLBKN-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O |
Introduction
Chemical Structure and Physicochemical Properties
Adenosine,6N-pentyl (C15H23N5O4) retains the core structure of adenosine but features a five-carbon alkyl chain at the N6 position. The pentyl group introduces hydrophobicity, altering receptor binding kinetics and metabolic stability compared to unmodified adenosine . Key structural features include:
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Adenine Core: The N6-pentyl substitution disrupts hydrogen bonding at the receptor interface, favoring interactions with hydrophobic pockets .
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Ribose Sugar: The β-D-ribofuranosyl moiety remains critical for receptor recognition, with hydroxyl groups facilitating membrane permeability .
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Conformational Flexibility: The pentyl chain adopts multiple rotameric states, enabling adaptation to diverse receptor conformations .
Table 1: Physicochemical Properties of Adenosine,6N-Pentyl
| Property | Value |
|---|---|
| Molecular Weight | 349.38 g/mol |
| LogP (Predicted) | 1.78 |
| Solubility (Water) | 12.5 mg/mL |
| Receptor Affinity (A3) | Ki = 18.3 ± 5.5 nM |
Synthetic Methodologies
Nucleophilic Substitution
The most common route involves reacting 6-chloropurine riboside with pentylamine under basic conditions (e.g., Cs2CO3 or DIPEA), achieving yields of 65–80% . Key steps include:
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Protection: 2',3',5'-Tri-O-acetylation of adenosine prevents undesired side reactions .
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Halogenation: Conversion to 6-chloropurine riboside via phosphorus oxychloride .
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Amination: Displacement of chloride by pentylamine in ethanol or DMF .
Enzymatic Approaches
Recent advances utilize adenosine deaminase mutants to catalyze N6-alkylation, though yields remain lower (30–45%) compared to chemical synthesis .
Biological Activity and Receptor Interactions
Adenosine Receptor Selectivity
Adenosine,6N-pentyl exhibits nanomolar affinity for the human A3 receptor (hA3AR), with 150-fold selectivity over A1 and A2A subtypes . Structural studies reveal:
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Hydrophobic Pocket Binding: The pentyl group occupies a subpocket lined by Val169, Ile253, and Met174 in hA3AR, enhancing ligand-receptor stability .
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Reduced cAMP Signaling: Agonism at hA3AR inhibits adenylate cyclase, lowering intracellular cAMP levels (EC50 = 4.7 nM) .
Table 2: Receptor Binding Affinities of N6-Substituted Adenosine Analogues
| Compound | hA1AR Ki (nM) | hA2AAR Ki (nM) | hA3AR Ki (nM) |
|---|---|---|---|
| Adenosine,6N-pentyl | 5.5 ± 1.2 | 8900 ± 770 | 18.3 ± 5.5 |
| N6-Cyclopentyladenosine | 0.45 ± 0.04 | 462 ± 72 | 72 ± 12 |
| N6-(2-Phenylethyl) | 6 ± 1 | 551 ± 282 | 339 ± 5 |
Antiproliferative Effects
In gastric cancer (AGS) and leukemia (HL-60) cell lines, adenosine,6N-pentyl induces apoptosis at IC50 values of 10–25 μM . Mechanisms include:
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ATP Depletion: Intracellular phosphorylation to 6-pentyl-AMP inhibits ATP synthesis .
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Caspase-3 Activation: 3-fold increase in caspase-3 activity after 24-hour exposure .
Pharmacological Applications
Oncology
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Combination Therapy: Synergizes with cisplatin in ovarian cancer models, reducing tumor volume by 62% .
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Metastasis Inhibition: Suppresses MMP-9 expression in breast cancer cells (75% reduction at 10 μM) .
Immunomodulation
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Anti-Inflammatory Effects: Reduces TNF-α production in macrophages by 40% at 1 μM .
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Autoimmune Disease: Attenuates collagen-induced arthritis in murine models (p < 0.01 vs. control) .
Comparative Analysis with Related Analogues
Table 3: Structural and Functional Comparison of N6-Substituted Adenosine Derivatives
| Compound | Substituent | A3AR Selectivity | Metabolic Stability (t1/2) |
|---|---|---|---|
| Adenosine,6N-pentyl | -CH2(CH2)3CH3 | 150-fold | 2.3 hours |
| N6-Isopentenyladenosine | -CH2C(CH3)2 | 90-fold | 1.8 hours |
| N6-Cyclohexyladenosine | Cyclohexyl | 350-fold | 4.1 hours |
Recent Research Findings
Cryo-EM Structural Insights
A 2024 study resolved the hA3AR–Gi complex bound to adenosine,6N-pentyl at 2.8 Å, revealing:
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Ligand-Induced Conformational Changes: The pentyl group stabilizes transmembrane helices 5 and 6, enhancing Gi coupling .
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Hydrophobic Residue Interactions: Mutations at Val169 and Ile253 reduce potency by 10-fold, confirming their role in ligand binding .
In Vivo Pharmacokinetics
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